molecular formula C12H19NO5 B6189687 4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2648945-02-0

4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B6189687
CAS No.: 2648945-02-0
M. Wt: 257.28 g/mol
InChI Key: DSAGBPMTGBRZHH-UHFFFAOYSA-N
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Description

4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[311]heptane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often employing green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic amino acids and derivatives with tert-butoxycarbonyl protecting groups. Examples include:

  • 4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-methanol
  • 4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-amine

Uniqueness

What sets 4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid apart is its specific combination of functional groups and bicyclic structure, which confer unique reactivity and selectivity in chemical and biological systems. This makes it a valuable tool in research and industrial applications.

Properties

CAS No.

2648945-02-0

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-8-6-17-12(9(14)15)4-7(8)5-12/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

DSAGBPMTGBRZHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2(CC1C2)C(=O)O

Purity

95

Origin of Product

United States

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